molecular formula C22H15NO4S2 B1674826 Leukadherin-1 CAS No. 344897-95-6

Leukadherin-1

Número de catálogo B1674826
Número CAS: 344897-95-6
Peso molecular: 421.5 g/mol
Clave InChI: AEZGRQSLKVNPCI-UNOMPAQXSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Leukadherin-1 (LA1) is a furanyl thiazolidinone compound . It is a specific agonist of the leukocyte surface integrin CD11b/CD18 . LA1 enhances CD11b/CD18-dependent cell adhesion to fibrinogen and plays an important role in the margination and adhesion of neutrophils to the endothelial lining of the blood vessels .


Molecular Structure Analysis

Leukadherin-1 has a molecular formula of C22H15NO4S2 . Its IUPAC name is 4-[5-[(Z)-(3-benzyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]furan-2-yl]benzoic acid .


Chemical Reactions Analysis

Leukadherin-1 is known to enhance CD11b/CD18-dependent cell adhesion to its ligand ICAM-1 . It increases the extent of CD11b/CD18-dependent cell adhesion, resulting in decreased chemotaxis and transendothelial migration .


Physical And Chemical Properties Analysis

Leukadherin-1 has a molecular weight of 421.5 g/mol . Its XLogP3-AA value, which is a measure of the compound’s lipophilicity, is 4.8 .

Aplicaciones Científicas De Investigación

Application in Intensive Care

  • Scientific Field : Intensive Care
  • Summary of the Application : LA-1 has been shown to ameliorate endothelial barrier damage mediated by neutrophils from critically ill patients . It promotes adhesion of blood neutrophils to inflamed endothelium and restricts tissue infiltration .
  • Methods of Application : Neutrophils were isolated from the blood of critically ill septic and trauma patients and healthy volunteers. These neutrophils were adhered to TNF-α (tumor necrosis factor-α)-activated human umbilical vein endothelial (HUVEC) monolayers in the presence or absence of fMLP (formylmethionine-leucine-phenylalanine) and/or LA-1 .
  • Results : LA-1 protected barrier function in the absence and presence of fMLP. LA-1 treatment resulted in decreased migration dynamics of neutrophils crawling on an endothelial monolayer with reduced speed, path length, and displacement .

Application in Immunology

  • Scientific Field : Immunology
  • Summary of the Application : LA-1 has been shown to inhibit LPS-induced pro-inflammatory response in macrophages and protects mice against endotoxic shock .
  • Methods of Application : The effect of LA-1, an agonist of CD11b, was explored on regulating LPS-induced pro-inflammatory response in macrophages and endotoxic shock .
  • Results : LA-1 could significantly reduce mortalities of mice and alleviated pathological injury of liver and lung in endotoxic shock. In vivo studies showed that LA-1-induced activation of CD11b significantly inhibited the LPS-induced pro-inflammatory response in macrophages of mice .

Application in Cancer Immunotherapy

  • Scientific Field : Cancer Immunotherapy
  • Summary of the Application : LA-1 has been shown to improve the antitumor immune response and enhances the response to immunotherapy in mouse models of pancreatic adenocarcinoma, breast cancer, and lung cancer .
  • Methods of Application : Preclinical studies with GB1275, a salt form of LA-1, were conducted. The effect of LA-1 on the antitumor immune response and its impact on immunotherapy was explored .
  • Results : The activation of CD11b with LA-1 was found to significantly improve the antitumor immune response. It also enhanced the response to immunotherapy in mouse models of various cancers, including pancreatic adenocarcinoma, breast cancer, and lung cancer .

Application in Pathogen Recognition

  • Scientific Field : Pathogen Recognition
  • Summary of the Application : LA-1 has been shown to regulate LPS-induced pro-inflammatory response in macrophages and endotoxic shock . It plays a critical role in regulating pathogen recognition, phagocytosis, and cell survival .
  • Methods of Application : The effect of LA-1, an agonist of CD11b, was explored on regulating LPS-induced pro-inflammatory response in macrophages and endotoxic shock .
  • Results : LA-1 could significantly reduce mortalities of mice and alleviated pathological injury of liver and lung in endotoxic shock. In vivo studies showed that LA-1-induced activation of CD11b significantly inhibited the LPS-induced pro-inflammatory response in macrophages of mice .

Safety And Hazards

Leukadherin-1 is toxic and contains a pharmaceutically active ingredient . It is a moderate to severe irritant to the skin and eyes . Handling should only be performed by personnel trained and familiar with handling potent active pharmaceutical ingredients .

Direcciones Futuras

Leukadherin-1 has shown promise in preclinical studies for enhancing the antitumor immune response and the response to immunotherapy . It has also been found to reduce macrophage and neutrophil migration in animal models of inflammatory conditions . These findings suggest potential future directions for the use of Leukadherin-1 in treating inflammatory diseases and enhancing the efficacy of immunotherapies.

Propiedades

IUPAC Name

4-[5-[(Z)-(3-benzyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]furan-2-yl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15NO4S2/c24-20-19(29-22(28)23(20)13-14-4-2-1-3-5-14)12-17-10-11-18(27-17)15-6-8-16(9-7-15)21(25)26/h1-12H,13H2,(H,25,26)/b19-12-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEZGRQSLKVNPCI-UNOMPAQXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C(=O)C(=CC3=CC=C(O3)C4=CC=C(C=C4)C(=O)O)SC2=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)CN2C(=O)/C(=C/C3=CC=C(O3)C4=CC=C(C=C4)C(=O)O)/SC2=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15NO4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Leukadherin-1

CAS RN

2055362-72-4
Record name GB-1275 free acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2055362724
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name GB-1275 FREE ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HF23I3UYO2
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Leukadherin-1
Reactant of Route 2
Leukadherin-1

Citations

For This Compound
200
Citations
AL Roberts, BG Fürnrohr, TJ Vyse… - Clinical & Experimental …, 2016 - academic.oup.com
… Therefore, the primary aim of our study was to use Leukadherin-1 … data on the influence of Leukadherin-1 on monocyte signalling, … To support the possibility of using Leukadherin-1 to ‘…
Number of citations: 23 academic.oup.com
E Celik, MH Faridi, V Kumar, S Deep, VT Moy… - Biophysical journal, 2013 - cell.com
Integrin CD11b/CD18 is a key adhesion receptor that mediates leukocyte migration and immune functions. Leukadherin-1 (LA1) is a small molecule agonist that enhances CD11b/CD18…
Number of citations: 39 www.cell.com
CM Dickinson, BW LeBlanc, MM Edhi… - Journal of Intensive …, 2018 - Springer
… Alternatively, a small molecule allosteric agonist of the CR3 integrin termed leukadherin-1 (… Leukadherin-1 suppresses neutrophilic infiltration into an inflamed or infected site but does …
Number of citations: 11 link.springer.com
X Yao, G Dong, Y Zhu, F Yan, H Zhang, Q Ma… - Frontiers in …, 2019 - frontiersin.org
… In the present study, we explored the effect of leukadherin-1 (LA1), an agonist of CD11b, on regulating LPS-induced pro-inflammatory response in macrophages and endotoxic shock. …
Number of citations: 36 www.frontiersin.org
Y Zhang, X Zhang, N Zhang, S Yu, YJ Zhong… - International …, 2023 - Elsevier
… Mechanistically, Leukadherin-1 inhibited NLRP3 inflammasome assembly but had no effects on ion flux and mitochondrial injury. This finding elucidates a new anti-inflammatory …
Number of citations: 3 www.sciencedirect.com
J Jagarapu, J Kelchtermans, M Rong… - American journal of …, 2015 - atsjournals.org
… This work demonstrates that treatment with leukadherin-1 (LA1), a leukocyte surface integrin agonist that enhances leukocyte adhesion and decreases leukocyte influx, protects against …
Number of citations: 29 www.atsjournals.org
DG DeNardo, A Galkin, J Dupont, L Zhou… - … for immunotherapy of …, 2021 - ncbi.nlm.nih.gov
… with leukadherin-1 was found to reduce macrophage and neutrophil migration in animal models of inflammatory conditions. Preclinical studies with GB1275, a salt form of leukadherin-1…
Number of citations: 19 www.ncbi.nlm.nih.gov
MC Schmid, SQ Khan, MM Kaneda, P Pathria… - Nature …, 2018 - nature.com
… We also show that a small molecule CD11b agonist, Leukadherin 1, inhibits anti-inflammatory macrophage polarization to suppress tumor growth and enhance survival in animal …
Number of citations: 206 www.nature.com
X Yao, G Dong, Y Zhu, F Yan, H Zhang… - Xi bao yu fen zi Mian …, 2018 - europepmc.org
Objective To study the effect of CD11b agonist leukadherin-1 (LA1) on the aggregation and immunosuppressive function of myeloid-derived suppressor cells (MDSCs) and its …
Number of citations: 1 europepmc.org
W Zhai, M Zhou, M Sun, Y Liang, Z Dong… - Xi bao yu fen zi Mian …, 2021 - europepmc.org
Objective To study the effect of CD11b agonist leukadherin-1 (LA1) on Toll-like receptor 7 (TLR7)-and TLR9-induced activation of mouse bone marrow-derived dendritic cells (BMDCs) …
Number of citations: 1 europepmc.org

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.